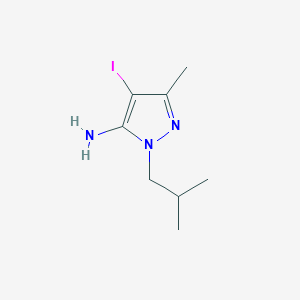

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine

Description

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative characterized by an iodine atom at position 4, an isobutyl group at position 1, and a methyl group at position 3 of the pyrazole ring.

Properties

IUPAC Name |

4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUZJSIWCGOTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)N)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable catalyst.

Substitution Reactions: The isobutyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Reduced pyrazole derivatives

Substitution: Azido or cyano derivatives of the pyrazole ring

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Streptococcus pyogenes. The compound's mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Pyrazole derivatives have demonstrated inhibitory effects on multiple cancer cell lines. For instance, research has indicated that similar compounds can inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) through the inhibition of specific kinases crucial for cell growth.

Anti-inflammatory Effects

The compound also shows promise in treating chronic inflammatory conditions. Its anti-inflammatory activity is attributed to its ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.

Agrochemistry

In agrochemistry, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is utilized in the synthesis of agrochemicals such as herbicides and fungicides. Its structural features contribute to its efficacy as a bioactive agent in pest control formulations.

Material Science

The compound is being investigated for its potential in developing novel materials with unique electronic and optical properties. Its ability to form stable complexes with various substrates makes it a candidate for applications in organic electronics and photonic devices.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. pyogenes | |

| Anticancer | Inhibits proliferation of breast cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Akhtar et al. synthesized various pyrazole derivatives, including 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine. Results showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -

Anticancer Investigation

Another investigation focused on the anticancer properties of this compound against lung cancer cell lines (A549). The study reported an IC50 value of 10.5 µM, indicating effective inhibition of cell proliferation. -

Anti-inflammatory Evaluation

Research utilizing a carrageenan-induced paw edema model demonstrated that treatment with 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine resulted in a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes or Receptors: It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

Inhibition of Enzymatic Activity: The compound may inhibit the activity of specific enzymes, leading to altered metabolic or signaling processes.

Induction of Cellular Responses: It can induce cellular responses, such as apoptosis or cell cycle arrest, through its interaction with cellular targets.

Comparison with Similar Compounds

Substituent Position and Reactivity

- Iodine Position: The iodine atom at position 4 in the target compound enables halogen-bonding interactions and catalytic cross-coupling, distinguishing it from non-halogenated analogs like 4-Isopropyl-1H-pyrazol-3-amine .

- Alkyl Groups: Isobutyl vs. Methyl vs. Trifluoromethylphenyl: The trifluoromethylphenyl group in introduces aromaticity and electron-withdrawing effects, which may alter binding affinity in biological targets compared to the aliphatic isobutyl group.

Physicochemical Properties

- Molecular Weight : The iodine atom significantly increases molecular weight (~310.1 vs. 125.17 in ), affecting solubility and pharmacokinetics.

- Hydrogen Bonding : The amine group at position 5 in the target compound participates in hydrogen bonding, a critical feature for molecular recognition (as discussed in ).

Research Implications

- Synthetic Utility: The iodine atom in the target compound offers a handle for further functionalization, unlike non-halogenated analogs. For example, it could serve as a precursor in synthesizing biaryl structures via palladium-catalyzed couplings.

- Biological Activity : While biological data are absent in the evidence, the isobutyl group’s hydrophobicity may enhance blood-brain barrier penetration relative to smaller alkyl groups (e.g., methyl in ).

Biological Activity

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features, including an iodine atom at the 4-position and an isobutyl group at the 1-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a precursor for drug development.

Chemical Structure and Properties

The molecular formula for 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is CHI N with a molecular weight of approximately 284.12 g/mol. The presence of the iodine atom enhances electrophilic properties, making it suitable for various chemical reactions. The amine functional group contributes basicity and potential for further functionalization, which can be crucial for its biological activity.

The biological activity of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can be attributed to several mechanisms:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

Inhibition of Enzymatic Activity: It may inhibit the activity of particular enzymes, leading to altered metabolic or signaling processes.

Induction of Cellular Responses: The compound can induce cellular responses such as apoptosis or cell cycle arrest through its interaction with cellular targets.

Medicinal Chemistry

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine serves as a building block for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Its structural characteristics allow it to participate in various chemical reactions that can yield derivatives with enhanced biological activity.

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives, establishing a structure-activity relationship (SAR). For instance, derivatives similar to 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Anticancer |

| Compound B | HCT-116 | 0.78 | Anticancer |

| Compound C | PC-3 | 13.6 | Moderate Anticancer |

These findings suggest that modifications in the pyrazole structure can lead to enhanced potency against specific cancer types .

Antimicrobial and Anti-inflammatory Activities

Research has also indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth . Additionally, anti-inflammatory activities have been observed through the inhibition of nitric oxide production in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.